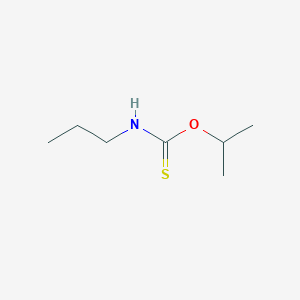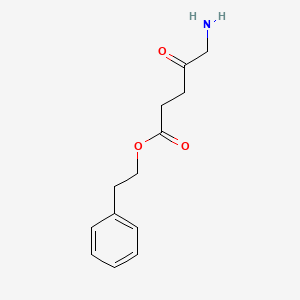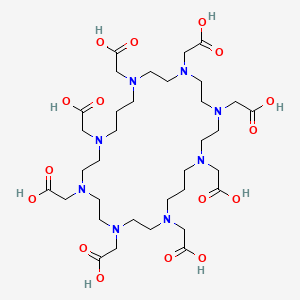
2,2',2'',2''',2'''',2''''',2'''''',2'''''''-(1,4,7,10,14,17,20,23-Octaazacyclohexacosane-1,4,7,10,14,17,20,23-octayl)octaacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,14,17,20,23-Octaazacyclohexacosane-1,4,7,10,14,17,20,23-octaacetic acid is a complex organic compound known for its unique structure and properties This compound belongs to the class of macrocyclic polyamines, which are characterized by large ring structures containing multiple nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,14,17,20,23-Octaazacyclohexacosane-1,4,7,10,14,17,20,23-octaacetic acid typically involves multi-step organic reactions. One common method includes the cyclization of linear polyamines with appropriate acetic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the macrocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10,14,17,20,23-Octaazacyclohexacosane-1,4,7,10,14,17,20,23-octaacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can modify the functional groups attached to the nitrogen atoms.
Substitution: The acetic acid groups can be substituted with other functional groups, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
1,4,7,10,14,17,20,23-Octaazacyclohexacosane-1,4,7,10,14,17,20,23-octaacetic acid has numerous applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion transport and storage.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1,4,7,10,14,17,20,23-Octaazacyclohexacosane-1,4,7,10,14,17,20,23-octaacetic acid involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them. This property is crucial for its applications in catalysis, metal ion transport, and drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: A smaller macrocyclic polyamine with four acetic acid groups.
1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid: Another macrocyclic polyamine with a different ring size and four acetic acid groups.
Uniqueness
1,4,7,10,14,17,20,23-Octaazacyclohexacosane-1,4,7,10,14,17,20,23-octaacetic acid is unique due to its larger ring size and the presence of eight acetic acid groups, which enhance its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring strong and selective metal ion binding.
Propriétés
Numéro CAS |
163164-92-9 |
|---|---|
Formule moléculaire |
C34H60N8O16 |
Poids moléculaire |
836.9 g/mol |
Nom IUPAC |
2-[4,7,10,14,17,20,23-heptakis(carboxymethyl)-1,4,7,10,14,17,20,23-octazacyclohexacos-1-yl]acetic acid |
InChI |
InChI=1S/C34H60N8O16/c43-27(44)19-35-3-1-4-36(20-28(45)46)8-12-40(24-32(53)54)16-18-42(26-34(57)58)14-10-38(22-30(49)50)6-2-5-37(21-29(47)48)9-13-41(25-33(55)56)17-15-39(11-7-35)23-31(51)52/h1-26H2,(H,43,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58) |
Clé InChI |
YSTDZKJGYNYFTE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(CCN(CCN(CCCN(CCN(CCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile](/img/structure/B14274770.png)
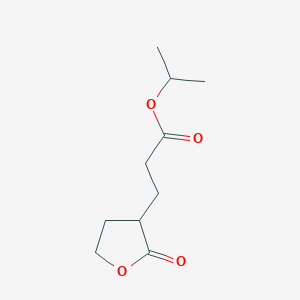

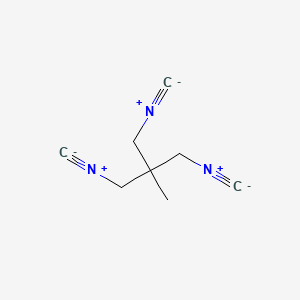
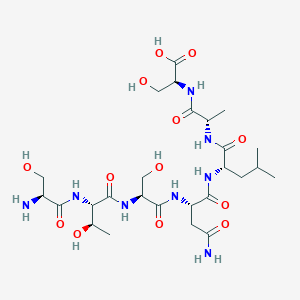
![(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone](/img/structure/B14274792.png)
![N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274793.png)
![5-(2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)pentanehydrazide](/img/structure/B14274801.png)

![4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate](/img/structure/B14274809.png)
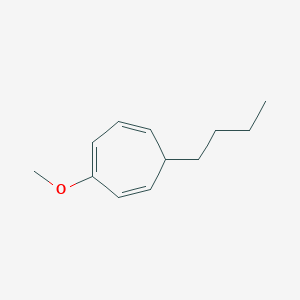
![4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B14274813.png)
